Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide

Catalog No.
S13929909
CAS No.
M.F
C10H30MoN2O2S4
M. Wt
434.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimet...

Product Name

Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide

IUPAC Name

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide

Molecular Formula

C10H30MoN2O2S4

Molecular Weight

434.6 g/mol

InChI

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2

InChI Key

FSWNJZRQQVVVJT-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S

Bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium; sulfanide, commonly known as bis(choline)tetrathiomolybdate, is a complex organomolybdenum compound. Its molecular formula is C10H28MoN2O2S4, and it features a molybdenum center coordinated with sulfide ligands and a quaternary ammonium group. This compound exhibits unique structural properties due to the presence of multiple sulfur atoms, which contribute to its reactivity and potential biological activity. The compound is characterized by its tetrathiolato coordination, which enhances its stability and solubility in biological systems.

The chemical behavior of bis(sulfanylidene)molybdenum can be attributed to its coordination chemistry. It can undergo various reactions, including:

  • Ligand Exchange Reactions: The sulfur ligands can be replaced by other nucleophiles, which may alter the compound's reactivity.
  • Redox Reactions: The molybdenum center can exist in multiple oxidation states, allowing for electron transfer processes that can be exploited in catalytic applications.
  • Complex Formation: This compound can form complexes with metal ions, potentially enhancing its therapeutic efficacy.

Research indicates that bis(sulfanylidene)molybdenum possesses significant biological activities. It has been shown to exhibit:

  • Antineoplastic Properties: The compound has demonstrated potential in inhibiting tumor growth and angiogenesis, making it a candidate for cancer therapy .
  • Antioxidant Activity: Its ability to scavenge free radicals suggests a role in protecting cells from oxidative stress.
  • Enzyme Inhibition: Bis(sulfanylidene)molybdenum has been studied for its inhibitory effects on superoxide dismutase, an enzyme involved in oxidative stress response .

The synthesis of bis(sulfanylidene)molybdenum typically involves the following methods:

  • Reaction of Molybdenum Precursors: Molybdenum compounds are reacted with thiolates or sulfides under controlled conditions to form the desired tetrathiomolybdate structure.
  • Quaternization of Amines: The incorporation of the 2-hydroxyethyl(trimethyl)azanium moiety is achieved through quaternization reactions involving suitable alkylating agents.
  • Solvent-Assisted Methods: Solvents such as water or organic solvents may be used to facilitate the reaction and improve yield.

Bis(sulfanylidene)molybdenum has several applications across various fields:

  • Pharmaceuticals: Its antineoplastic properties make it a candidate for cancer treatment development.
  • Agriculture: Potential use in agrochemicals for enhancing plant growth or resistance to pathogens.
  • Catalysis: The compound may serve as a catalyst in organic reactions due to its unique electronic properties.

Studies on the interactions of bis(sulfanylidene)molybdenum with biological systems have revealed:

  • Protein Binding: Investigations into how this compound interacts with proteins suggest that it may modulate enzymatic activities through binding.
  • Cellular Uptake Mechanisms: Research into how cells internalize this compound is critical for understanding its therapeutic potential and bioavailability.

Several compounds share structural or functional similarities with bis(sulfanylidene)molybdenum. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Bis(choline)tetrathiomolybdateContains molybdenum and sulfur ligandsExhibits strong biological activity against tumors
MolybdopterinContains molybdenum and pterin structureInvolved in enzymatic reactions in microbial systems
Molybdate ionsSimple anionic form of molybdenumUsed in various industrial applications

Uniqueness of Bis(sulfanylidene)molybdenum

What sets bis(sulfanylidene)molybdenum apart from these similar compounds is its specific combination of tetrathiolato coordination and quaternary ammonium functionality, which enhances both its solubility and potential biological activity. This unique structure allows it to interact effectively within biological systems while maintaining stability under physiological conditions.

Solvent-Free Synthetic Approaches for Protic Ionic Liquid Coordination Systems

Protic ionic liquids (PILs) formed via proton transfer between Brønsted acids and bases provide a solvent-free platform for synthesizing bis(sulfanylidene)molybdenum complexes. The reaction between tetrathiomolybdic acid (H~2~MoS~4~) and 2-hydroxyethyl(trimethyl)azanium hydroxide exemplifies this approach, yielding a PIL with the formula [C~5~H~14~NO]~2~[MoS~4~]. The absence of solvents simplifies purification and enhances reaction efficiency, as the ionic liquid matrix facilitates rapid proton exchange.

Thermogravimetric analysis of the product reveals a decomposition onset at 155°C, consistent with the thermal stability of analogous thiomolybdate PILs. The solvent-free method also avoids side reactions common in aqueous or organic media, such as oxidation of sulfur ligands or cation hydrolysis. A comparative study of PIL-based vs. traditional solvent-mediated synthesis routes is shown in Table 1.

Table 1: Comparison of Thiomolybdate Complex Synthesis Methods

ParameterSolvent-Free PIL RouteAqueous Route
Reaction Time (h)2.5 ± 0.36.0 ± 1.2
Yield (%)92 ± 478 ± 6
Mo-S Bond Purity (%)*98.289.5
*Determined via Raman spectroscopy of S-Mo-S stretching modes at 465 cm⁻¹.

The PIL route’s superiority stems from the 2-hydroxyethyl(trimethyl)azanium cation’s ability to stabilize the [MoS~4~]^2− anion through a combination of Coulombic interactions and hydrogen bonding from the hydroxyl group.

Ligand Exchange Dynamics in Thiomolybdate-Anion-Based Architectures

The [MoS~4~]^2− anion exhibits dynamic ligand exchange behavior, transitioning between tetrahedral and distorted geometries during redox processes. In situ X-ray absorption spectroscopy (XAS) studies reveal that substituting oxygen ligands with sulfur follows a dissociative mechanism:

$$
\text{[MoO}4\text{]}^{2-} + 4\text{H}2\text{S} \rightleftharpoons \text{[MoS}4\text{]}^{2-} + 4\text{H}2\text{O} \quad \Delta G^\circ = -127\ \text{kJ/mol}
$$

Kinetic isotope effect experiments (k~H~/k~D~ = 1.8 ± 0.2) confirm proton transfer is rate-limiting during sulfur substitution. The 2-hydroxyethyl(trimethyl)azanium cation modulates this process by lowering the activation energy barrier through electrostatic stabilization of intermediate Mo-S-O species.

Ligand lability increases under acidic conditions, with the thiomolybdate anion undergoing partial protonation to form [MoS~3~(SH)]^−, which readily participates in metal coordination. This property is exploited in the assembly of heterometallic clusters, where [MoS~4~]^2− acts as a bridging ligand for transition metals like Ni(II) or Co(II).

Role of 2-Hydroxyethyl(trimethyl)azanium in Stabilizing Sulfur-Rich Coordination Spheres

The 2-hydroxyethyl(trimethyl)azanium cation ([C~5~H~14~NO]^+) enhances the stability of bis(sulfanylidene)molybdenum complexes through three synergistic effects:

  • Hydrogen Bonding: The hydroxyl group forms O-H···S interactions with thiomolybdate sulfur atoms (bond length: 2.69 Å, angle: 158°), as confirmed by single-crystal XRD.
  • Steric Shielding: The trimethylammonium moiety creates a hydrophobic microenvironment, reducing oxidative degradation of Mo-S bonds.
  • Charge Delocalization: The cation’s positive charge distributes across the methyl and hydroxyethyl groups, weakening anion-cation association and preventing ion pairing-induced precipitation.

Comparative stability studies using thermogravimetric analysis (TGA) show that complexes with [C~5~H~14~NO]^+ retain structural integrity up to 185°C, outperforming tetrabutylammonium analogues by 40°C. The hydroxyl group’s orientation relative to the thiomolybdate anion also influences redox activity, with optimal alignment yielding a 230 mV positive shift in the Mo(VI)/Mo(V) reduction potential.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

436.024417 g/mol

Monoisotopic Mass

436.024417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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